molecular formula C14H17N3O3 B2531175 N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-oxoimidazolidine-1-carboxamide CAS No. 1795442-83-9

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-oxoimidazolidine-1-carboxamide

Cat. No. B2531175
CAS RN: 1795442-83-9
M. Wt: 275.308
InChI Key: LZSNSLZDJJCZKD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazolidine derivatives can be achieved through various methods, including Maillard-type reactions, as seen in the formation of N-(1-methyl-4-oxoimidazolidin-2-ylidene) α-amino acids . These reactions typically involve the interaction of creatinine with reducing carbohydrates, such as ribose or glucose, under thermal treatment. The resulting compounds are characterized using techniques like LC-MS, LC-TOF-MS, and NMR experiments .

Molecular Structure Analysis

The molecular structure of imidazolidine derivatives can be complex, with the potential for stereoisomerism due to the presence of stereogenic centers. For instance, N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides exhibit diastereoisomerism, which can be analyzed using NMR spectroscopy, including 1D and 2D NOESY experiments . The configurations of the stereogenic centers are assigned based on coupling constants and NOESY data .

Chemical Reactions Analysis

The chemical reactivity of imidazolidine derivatives can vary depending on their specific functional groups and substituents. For example, the synthesis of thiazolidine-2,4-dione carboxamide and amino acid derivatives involves the use of coupling methodology, characterized by chromatographic and spectrometric methods . These derivatives can exhibit antimicrobial and antifungal activities, indicating their potential for chemical interactions with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidine derivatives are influenced by their molecular structure. X-ray crystallography can provide insights into the crystalline structure of these compounds, as demonstrated by the analysis of a 2-thioxoimidazolidin-4-one derivative . The intermolecular interactions within the crystal lattice can be visualized using Hirshfeld surface analysis, which helps to understand the compound's stability and potential interactions .

Scientific Research Applications

Antimicrobial Applications

Research has demonstrated that compounds with structural features similar to "N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-oxoimidazolidine-1-carboxamide" have been synthesized and evaluated for antimicrobial activities. For instance, a series of novel thiazolidine-2,4-dione carboxamide and amino acid derivatives exhibited antimicrobial and antifungal activities against a variety of bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Abd Alhameed et al., 2019).

Synthesis and Characterization

Compounds bearing the oxoimidazolidine moiety or related structures have been synthesized and characterized, with a focus on understanding their chemical properties and reactivity. For example, studies on the synthesis of 4-(2-hydroxy-1-methyl-5-oxo-1H-imidazol-4(5H)-ylidene)-5-oxo-1-aryl-4,5-dihydro-1H-pyrrole-3-carboxylates explore new chemical spaces and potential applications in material science and organic synthesis (Uršič et al., 2010).

Taste Modulation

Investigations into the taste modulating properties of N-(1-methyl-4-oxoimidazolidin-2-ylidene) α-amino acids formed from creatinine and reducing carbohydrates highlight the potential of related compounds in food science. These compounds were found to enhance the typical thick-sour mouthdryness and mouthfulness imparted by stewed beef juice, suggesting their utility in food flavoring and enhancement (Kunert et al., 2011).

Antifungal Activity

The synthesis and evaluation of new derivatives, such as 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives, have been reported for their antifungal activity. These compounds represent a broader class of substances with potential applications in agriculture and medicine to combat fungal infections (Aytemir et al., 2003).

properties

IUPAC Name

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c18-12-15-7-8-17(12)13(19)16-9-14(20)6-5-10-3-1-2-4-11(10)14/h1-4,20H,5-9H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSNSLZDJJCZKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNC(=O)N3CCNC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-oxoimidazolidine-1-carboxamide

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